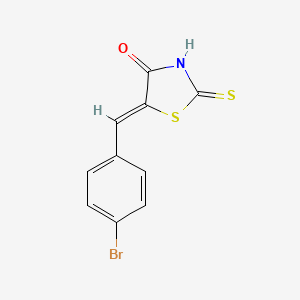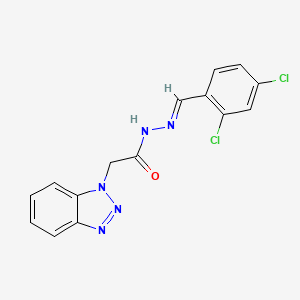![molecular formula C35H26N4O5 B11698573 (5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11698573.png)
(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-nitrophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione” is a synthetic organic compound with a complex structure. It features multiple aromatic rings and functional groups, making it a subject of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of the phenyl and pyrrol groups. Key steps might include:
Formation of the Pyrimidine Core: This can be achieved through a condensation reaction involving urea and a β-diketone.
Introduction of the Phenyl Groups: Phenyl groups can be introduced via Friedel-Crafts acylation or alkylation reactions.
Formation of the Pyrrol Ring: The pyrrol ring can be synthesized through a Paal-Knorr synthesis, involving the cyclization of a 1,4-dicarbonyl compound.
Final Assembly: The final step involves the coupling of the pyrimidine core with the pyrrol and phenyl groups under specific conditions, such as the use of a strong base or acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can yield amino derivatives.
科学研究应用
Chemistry: As a building block for more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly in targeting specific biological pathways.
Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, altering their activity and affecting biological pathways. The exact mechanism would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
- **(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-aminophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
- **(5Z)-1-(3,5-dimethylphenyl)-5-{[1-(4-hydroxyphenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione
属性
分子式 |
C35H26N4O5 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC 名称 |
(5Z)-1-(3,5-dimethylphenyl)-5-[[1-(4-nitrophenyl)-2,5-diphenylpyrrol-3-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C35H26N4O5/c1-22-17-23(2)19-29(18-22)38-34(41)30(33(40)36-35(38)42)20-26-21-31(24-9-5-3-6-10-24)37(32(26)25-11-7-4-8-12-25)27-13-15-28(16-14-27)39(43)44/h3-21H,1-2H3,(H,36,40,42)/b30-20- |
InChI 键 |
NXRMEDYZEZDQSH-COEJQBHMSA-N |
手性 SMILES |
CC1=CC(=CC(=C1)N2C(=O)/C(=C\C3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)/C(=O)NC2=O)C |
规范 SMILES |
CC1=CC(=CC(=C1)N2C(=O)C(=CC3=C(N(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CC=C6)C(=O)NC2=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B11698514.png)
methanone](/img/structure/B11698516.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-4-pyridinylmethylidene]acetohydrazide](/img/structure/B11698519.png)
![2-(4-chlorophenoxy)-N'-[(E)-(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]acetohydrazide](/img/structure/B11698521.png)
![2-chloro-N-[(3-methylphenyl)carbamothioyl]benzamide](/img/structure/B11698526.png)
![4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B11698536.png)
![(4E)-4-[2-(3-bromophenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11698543.png)
![2-(3-chlorophenoxy)-N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11698545.png)
![2-methoxy-4-[(E)-{2-[4-(morpholin-4-yl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11698549.png)


![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B11698562.png)
![2-(4-Chloro-2-methylphenoxy)-N'-[(E)-[4-(dimethylamino)phenyl]methylidene]acetohydrazide](/img/structure/B11698567.png)
